molecular formula C21H16F3N3O3 B2917050 1-benzyl-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105243-68-2

1-benzyl-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B2917050
CAS No.: 1105243-68-2
M. Wt: 415.372
InChI Key: ZVRPOUGIYNUNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1,6-dihydropyridine core, a common scaffold in medicinal chemistry, which is functionalized with a benzyl group at the N1 position and a carbohydrazide moiety linked to a 2-(trifluoromethyl)benzoyl group at the C3 position . The presence of the trifluoromethyl group is of particular interest due to its potential to influence the molecule's metabolic stability, lipophilicity, and overall binding affinity in biological systems . This compound is representative of a class of chemicals researched for their potential as key intermediates in the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies . Researchers may explore its utility in developing novel inhibitors or probes for various enzymatic targets. The dihydropyridine structure is a versatile building block, and its derivatives are investigated across multiple scientific disciplines . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety procedures in a controlled laboratory setting.

Properties

IUPAC Name

1-benzyl-6-oxo-N'-[2-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c22-21(23,24)17-9-5-4-8-16(17)20(30)26-25-19(29)15-10-11-18(28)27(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRPOUGIYNUNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Carbohydrazide vs. Carboxamide Derivatives

For example, 1-benzyl-N'-(2-ethoxy-1-naphthoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide (CAS 1040663-11-3) shares the carbohydrazide functionality but substitutes the trifluoromethylbenzoyl group with a bulkier naphthoyl moiety, reducing metabolic clearance but increasing steric hindrance .

Trifluoromethyl Substitution

The 2-(trifluoromethyl)benzoyl group in the target compound distinguishes it from analogs like CAS 942008-97-1, which features a nitro group. The -CF₃ group is less polarizable than -NO₂, offering superior metabolic stability and resistance to enzymatic degradation . A structurally similar compound, 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid (CAS 916888-64-7), shares a high similarity score (0.89) with the target compound, underscoring the importance of the trifluoromethylbenzoyl motif in ligand-receptor interactions .

Heterocyclic Modifications

Replacing the dihydropyridine core with a pyridazine ring (CAS 2415629-46-6) alters electronic distribution and reduces molecular weight (345.70 g/mol vs. 415.37 g/mol). Pyridazine derivatives often exhibit distinct pharmacokinetic profiles due to altered π-π stacking and solubility .

Research Findings and Implications

  • Binding Affinity : AutoDock Vina simulations () suggest that trifluoromethyl-substituted compounds exhibit improved docking scores compared to nitro or ethoxy analogs, likely due to enhanced hydrophobic interactions and reduced desolvation penalties .
  • Synthetic Feasibility : The cyclization strategy described in , involving dihydrazide intermediates, could be adapted for synthesizing the target compound, bypassing oxidative N-N bond formation .
  • Stability : Compounds with trifluoromethyl groups (e.g., the target compound and CAS 916888-64-7) demonstrate superior moisture stability compared to nitro derivatives, as electron-withdrawing groups mitigate hydrolysis .

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